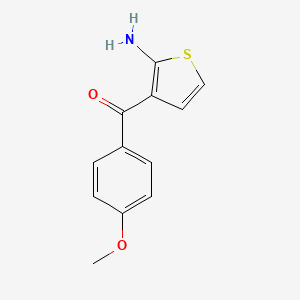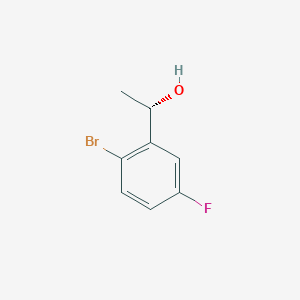
(1S)-1-(2-Bromo-5-fluorophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1S)-1-(2-Bromo-5-fluorophenyl)ethanol” is a chemical compound that is available for purchase from various suppliers . It is often used in the field of chemistry for various applications .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:1S/C8H8BrFO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5,11H,1H3/t5-/m0/s1 . This indicates that the molecule consists of 8 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 1 oxygen atom. Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 219.05 . The compound should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis of Key Intermediates
- (1S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol, similar to (1S)-1-(2-Bromo-5-fluorophenyl)ethanol, has been synthesized enantiomerically pure for use as a key intermediate in the preparation of PF-2341066, a potent inhibitor of c-Met/ALK in clinical development (Martínez et al., 2010).
Structural Analysis and Crystallography
- X-ray crystallography studies have been conducted on similar compounds, providing insights into their crystalline structure and the formation of intermolecular hydrogen bonds (Percino et al., 2008).
Role in Chiral Recognition and Disease Treatment
- (S)-(–)-1-(4-Fluorophenyl)ethanol, a related compound, is used in studying chiral recognition in molecular complexes and is a component of an antimalarial drug and a γ-secretase modulator for Alzheimer's disease treatment (ChemChemTech, 2022).
Enantioselective Microbial Reduction
- Enantioselective microbial reduction methods have been developed for compounds like (S)-1-(2′-bromo-4′-fluoro phenyl)ethanol, yielding high purity and yield, which is significant in pharmaceutical synthesis (Patel et al., 2004).
Spectroscopy Studies
- The effects of fluorine atoms on the conformational landscape of similar compounds have been explored using spectroscopy, aiding in the understanding of molecular interactions and stability (Speranza et al., 2009).
Application in Radiopharmaceuticals
- Fluoroarylketones, closely related to this compound, have been studied for their use as intermediates in radiopharmaceuticals, highlighting their potential in medical imaging and diagnostics (Banks & Hwang, 1994).
Safety and Hazards
“(1S)-1-(2-Bromo-5-fluorophenyl)ethanol” is classified with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
The primary targets of (1S)-1-(2-Bromo-5-fluorophenyl)ethanol are currently unknown. This compound is used as an intermediate in pharmaceutical and organic synthesis . The specific targets and their roles would depend on the final pharmaceutical product that this compound is used to synthesize.
Biochemical Pathways
The specific biochemical pathways affected by This compoundAs an intermediate in pharmaceutical synthesis, the pathways it affects would be determined by the final product it is used to create .
Result of Action
The molecular and cellular effects of This compoundAs an intermediate in pharmaceutical synthesis, its effects would be determined by the final product it is used to create .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compoundAs an intermediate in pharmaceutical synthesis, these factors would be influenced by the final product it is used to create .
Propiedades
IUPAC Name |
(1S)-1-(2-bromo-5-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5,11H,1H3/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHYZKHFROARHA-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)F)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
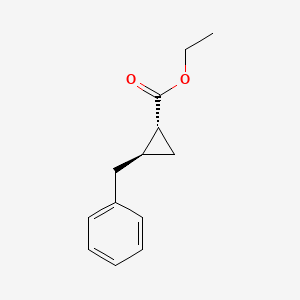
![2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2402027.png)
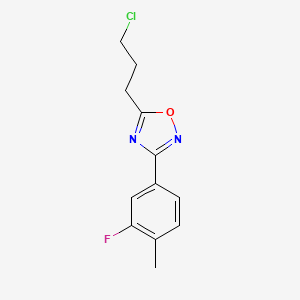
![N-(3-chlorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B2402030.png)
![5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide](/img/structure/B2402031.png)
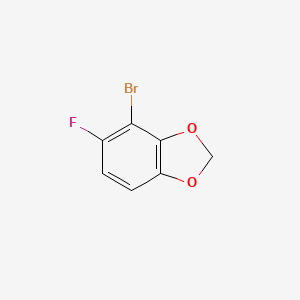
![N-cyclopentyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2402033.png)
![N-[2-(cyclohexen-1-yl)ethyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2402034.png)
![Spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine]-1'-carboxamide](/img/structure/B2402035.png)
![[3-(Benzyloxy)-1-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B2402037.png)
![N-(4-chlorophenyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2402039.png)
![3-(3-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2402043.png)

